(Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE)
Description
Overview of Bis(imidamide) Derivatives in Contemporary Chemical Research
Bis(imidamide) derivatives, and the closely related bis(amidines), are a class of compounds characterized by the presence of two imidamide or amidine functional groups. These moieties are recognized for their utility in various domains of chemical science. In medicinal chemistry, for instance, bis-amidine derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. nih.gov Their structural features allow them to interact with biological targets, leading to the development of novel therapeutic candidates.
Furthermore, bis(amidinate) ligands have proven to be highly effective in the field of coordination chemistry and catalysis. rsc.org They can form stable complexes with a range of metals, including lanthanides, to create catalysts for reactions such as the addition of amines to nitriles. rsc.org The modular nature of bis(imidamide) scaffolds allows for the tuning of their steric and electronic properties, making them adaptable for various catalytic applications. Research has also explored bis-imidazoline derivatives as ligands for chemokine receptors, highlighting their potential in drug discovery. mdpi.com
Significance of N-Hydroxy Imidamide Functionalities in Organic Synthesis and Ligand Design
The N-hydroxy imidamide functionality, a key feature of the title compound, is of considerable importance in organic synthesis and ligand design. The N-hydroxy group imparts unique chemical properties that are exploited in a variety of synthetic transformations and applications.
In organic synthesis, N-hydroxy derivatives, such as those found in N-hydroxysuccinimide (NHS) esters, are widely used as activating agents for carboxylic acids, particularly in peptide synthesis and bioconjugation. amerigoscientific.comnbinno.comwikipedia.org The N-hydroxy group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack by amines to form stable amide bonds under mild conditions. amerigoscientific.com This reactivity is crucial for the construction of complex biomolecules. nbinno.com
In the context of ligand design, the N-hydroxy amide and related N-hydroxy functionalities are known to act as strong proton donors and effective chelators of metal cations. nih.govrsc.org This property is leveraged in the design of ligands for various metal-catalyzed reactions and in the development of molecules with specific biological activities. nih.govnih.gov For example, N-hydroxy-substituted compounds have shown promise as inhibitors of enzymes like RNase H and as ligands for NMDA receptors. nih.gov The ability of the N-hydroxy group to form hydrogen bonds also plays a critical role in directing the conformation of molecules, influencing their secondary structure and intermolecular interactions. nih.gov
Stereochemical Considerations in Bifunctional Organic Molecules, Focusing on (Z,Z) Isomerism
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the properties and reactivity of bifunctional organic molecules. The designation (Z,Z) for N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) refers to the specific geometric isomerism around the carbon-nitrogen double bonds of the imidamide groups.
The E/Z notation is used to unambiguously describe the stereochemistry of double bonds, particularly in cases where the simpler cis/trans nomenclature is insufficient. wikipedia.orglibretexts.org The assignment of 'E' (from the German entgegen, meaning opposite) or 'Z' (from the German zusammen, meaning together) is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgwindows.net For each carbon atom of the double bond, the substituents are ranked based on their atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z. studymind.co.ukdocbrown.info If they are on opposite sides, the configuration is E. studymind.co.ukdocbrown.info
Historical Development and Future Perspectives for Dihydroxyethane-Linked Scaffolds in Chemical Synthesis
The dihydroxyethane linker, also known as an ethylene (B1197577) glycol moiety, is a fundamental building block in organic synthesis. Its historical development is intertwined with the broader progress of organic chemistry, finding use in a vast array of applications due to its flexibility, hydrophilicity, and synthetic accessibility.
Historically, simple diols like ethylene glycol have been used as protecting groups for carbonyl compounds, forming 1,3-dioxolanes. organic-chemistry.org This strategy has been a cornerstone of multi-step organic synthesis for decades. More recently, oligo(ethylene glycol) (OEG) linkers have become indispensable in the fields of bioconjugation and targeted drug delivery. nih.gov These linkers are used to connect different molecular entities, such as a targeting ligand and a therapeutic payload, while providing desirable properties like increased water solubility and reduced non-specific binding. nih.govnih.gov
The future of dihydroxyethane-linked scaffolds lies in the development of more sophisticated and functionalized linkers. Research is ongoing to create linkers that are not merely passive spacers but active participants in the function of the final conjugate. This includes the design of "smart" linkers that can be cleaved under specific physiological conditions, such as changes in pH, to release a drug at a desired site. nih.gov The synthesis of heterobifunctional OEG linkers with diverse reactive groups at each end continues to be an active area of research, enabling the construction of complex molecular architectures for advanced applications in materials science and medicine. nih.gov The incorporation of the dihydroxyethane motif into novel molecular designs, such as in (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), represents a continuation of this trend towards creating multifunctional molecules with precisely controlled structures.
Rational Design Principles for (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE)
The rational design of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) is guided by a consideration of the individual contributions of its constituent parts: the bis(imidamide) core, the N-hydroxy functionalities, the dihydroxyethane linker, and the specific (Z,Z) stereochemistry.
The bis(imidamide) structure provides a bidentate or polydentate scaffold that can be valuable for chelation or for presenting functional groups in a defined spatial orientation. The choice of an imidamide over a simple amide introduces the C=N double bond, which allows for the existence of geometric isomers and provides a point of structural rigidity.
The inclusion of N-hydroxy groups is a key design element. As previously discussed, these groups can act as potent metal chelators and are known to be present in various biologically active molecules. nih.govnih.gov Their presence suggests that the target molecule may be designed as a ligand for a metal center or as a molecule with potential biological activity, such as an enzyme inhibitor.
The dihydroxyethane linker serves to connect the two N-hydroxyimidamide units. The length and flexibility of this linker are critical design parameters. A short and relatively rigid linker like dihydroxyethane will hold the two functional ends in a specific spatial relationship, which can be crucial for binding to a target or for pre-organizing the molecule for a specific chemical transformation. The hydroxyl groups on the linker itself can also participate in hydrogen bonding, further influencing the molecule's conformation and solubility.
Finally, the specification of the (Z,Z) stereochemistry is a deliberate design choice to create a single, well-defined stereoisomer. This level of stereochemical control is essential in modern drug design and materials science, as different stereoisomers can have vastly different properties and biological activities. The synthesis would need to be designed to selectively produce this isomer, likely through stereocontrolled reactions or through separation of a mixture of isomers.
Structure
3D Structure
Properties
IUPAC Name |
1-N',2-N'-dihydroxyethanediimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\N)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z,z N 1,n 2 Dihydroxyethanebis Imidamide
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic approach to (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide) involves the conceptual deconstruction of the target molecule to identify logical and readily available starting materials. The primary disconnections are typically made at the C-N bonds of the imidamide functionalities and the central C-C bond of the ethane (B1197151) linker. This analysis points to two main strategic pathways:
Building from the Ethane Linker: This strategy commences with a C2-symmetric bifunctional precursor, such as ethylenediamine (B42938) or ethanedinitrile (succinonitrile). The N-hydroxy imidamide moieties are then constructed symmetrically on both ends of this linker. Ethylenediamine is a common precursor for the synthesis of related bis-amide compounds. researchgate.net
Dimerization Strategy: This approach involves the synthesis of a precursor already containing the N-hydroxy imidamide functionality, which is then coupled to form the ethane bridge.
Key precursors identified through this analysis include:
Ethylenediamine: A readily available nucleophile to which the imidamide groups can be attached.
Ethanedinitrile (Succinonitrile): An electrophilic precursor where the nitrile groups can be converted to N-hydroxy imidamide functionalities.
Hydroxylamine (B1172632): The essential reagent for introducing the N-hydroxy group. wikipedia.orgsci-hub.se
Orthoesters or Imidates: These can serve as precursors to the imidamide carbon.
The selection of precursors is guided by factors such as commercial availability, cost, and compatibility with subsequent reaction conditions.
Optimized Synthetic Routes to the Bis(imidamide) Core
The construction of the bis(imidamide) core is the central challenge in the synthesis of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide). Optimized routes focus on maximizing yield, purity, and stereochemical control.
The formation of the N-hydroxy imidamide group, a tautomer of an amidoxime (B1450833), is a critical step. A common and effective method involves the nucleophilic addition of hydroxylamine to a nitrile group. mdpi.com When starting with ethanedinitrile, this reaction can be performed in a stepwise or one-pot manner to form the bis(N-hydroxy imidamide) structure.
The reaction is typically carried out in a suitable solvent like ethanol (B145695) or a buffered aqueous solution to maintain an optimal pH. The reaction progress can be monitored by spectroscopic techniques such as FTIR, observing the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of N-H and O-H stretching bands.
Alternative methods for forming related N-hydroxyimide structures include reacting N-unsubstituted imides with aqueous hydroxylamine, often proceeding through an N-Boc protected intermediate. sci-hub.seresearchgate.net While structurally different, the principles of nucleophilic attack by hydroxylamine are relevant.
Table 1: Comparison of Reaction Conditions for N-Hydroxy Imidamide Formation
| Precursor | Reagent | Catalyst/Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Ethanedinitrile | Hydroxylamine hydrochloride | Sodium Carbonate | Ethanol/Water | Reflux | Moderate |
| Imidoyl Chloride | Hydroxylamine | Triethylamine | Dichloromethane | 0 °C to RT | Good |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
An alternative and widely used strategy involves starting with a molecule that already contains the ethane linker, most commonly ethylenediamine. researchgate.net In this approach, the diamine is reacted with a reagent that provides the carbon and nitrogen atoms of the imidamide group.
For instance, ethylenediamine can be reacted with two equivalents of an imidate ester or an imidoyl chloride. This method offers good control over the formation of the bis-structure.
Derivatization of the ethane linker can be achieved by using substituted ethylenediamines as the starting material. This allows for the introduction of various functional groups on the carbon backbone, enabling the synthesis of a library of related compounds for structure-activity relationship studies. The synthesis of N,N'-(ethane-1,2-diyl)bis(benzamides) from ethylenediamine and benzoyl chloride derivatives serves as a well-established precedent for this synthetic strategy. researchgate.net
Achieving the desired (Z,Z) stereochemistry around the two C=N double bonds is a critical aspect of the synthesis. The 'Z' configuration (also referred to as syn in amidoximes) places the hydroxyl group and the amino group on the same side of the C=N double bond. This isomer is often thermodynamically favored due to the potential for intramolecular hydrogen bonding between the -OH and -NH2 groups.
Control over the stereochemical outcome can be influenced by:
pH: The reaction pH can affect the protonation state of the intermediates and influence the stereochemical course of the reaction.
Solvent: The polarity of the solvent can impact the stability of the transition states leading to the different isomers.
Temperature: Higher temperatures can allow for equilibration to the more stable (Z,Z) isomer.
Elucidation of the stereochemistry is typically achieved through a combination of spectroscopic methods and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the (Z) and (E) isomers based on chemical shifts and coupling constants. The Nuclear Overhauser Effect (NOE) can provide definitive proof of spatial proximity between protons on the hydroxyl and amino groups in the (Z) isomer.
X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, confirming the (Z,Z) configuration.
Mechanistic Investigations of Key Reaction Pathways
The primary reaction for the formation of the N-hydroxy imidamide moiety is the addition of hydroxylamine to a nitrile. The proposed mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group.
Proton Transfer: A series of proton transfers, often facilitated by the solvent or a base, occurs to neutralize the charges, leading to the formation of the amidoxime (N-hydroxy imidamide) product.
The reaction is often catalyzed by mild base, which deprotonates the hydroxylamine hydrochloride to generate the free nucleophile. The stereochemistry is determined during the final protonation steps, with the formation of the six-membered ring-like transition state stabilized by hydrogen bonding favoring the (Z) isomer.
In routes starting from ethylenediamine, the mechanism involves the nucleophilic attack of the amine groups on the electrophilic carbon of the imidate or related precursor, followed by the elimination of a leaving group (e.g., an alcohol). This process is repeated on the second amino group to form the bis-structure.
Development of Green Chemistry Approaches for Sustainable Synthesis
Applying the principles of green chemistry to the synthesis of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide) aims to reduce the environmental impact of the process. rsc.org Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. The direct addition of hydroxylamine to ethanedinitrile is an example of a highly atom-economical reaction.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol. mdpi.com Some syntheses of related amide compounds have been achieved under solvent-free conditions. researchgate.net
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. For example, the use of a reusable solid acid or base catalyst for the addition of hydroxylamine could enhance the sustainability of the process.
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. rsc.org
Table 2: Green Chemistry Metrics for Synthetic Routes
| Synthetic Route | Atom Economy | Solvent | Catalyst | Energy Input |
|---|---|---|---|---|
| Ethanedinitrile + Hydroxylamine | High | Ethanol/Water | Stoichiometric Base | Conventional Heating |
| Ethylenediamine + Imidate Ester | Moderate | Dichloromethane | None | Conventional Heating |
This table provides a qualitative comparison of different potential synthetic approaches based on green chemistry principles.
Catalytic Methods and Atom Economy Considerations
The traditional synthesis of diaminoglyoxime (B1384161), a close structural analog of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), typically involves a stoichiometric reaction between glyoxal (B1671930) and hydroxylamine hydrochloride in an alkaline aqueous solution. While effective, this method highlights the need for more atom-economical and catalytic approaches in the synthesis of such vicinal dioximes.
Currently, direct catalytic methods for the synthesis of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) are not extensively documented in publicly available literature. However, the broader field of organic synthesis offers insights into potential catalytic strategies that could be adapted for this purpose. For instance, the development of catalysts for the direct oxidation of vicinal diols to α-diketones could be a starting point for exploring the reverse reaction, the reductive dioxamination of a suitable precursor. Furthermore, advancements in the catalytic hydroamination of alkenes and alkynes to form vicinal diamines could inspire research into analogous catalytic additions of hydroxylamine to nitrile-containing precursors. For example, rhodium-catalyzed hydroamination of allylic amines has been shown to be an atom-economical method for producing vicinal diamines. nih.govorganic-chemistry.orgacs.orgnih.govacs.orgnih.govresearchgate.netbohrium.com Similarly, palladium-catalyzed N-allylation of vicinal diamines presents another catalytic route to related structures. nih.gov
Atom Economy Analysis of Diaminoglyoxime Synthesis:
C₂H₂O₂ (glyoxal) + 2 NH₂OH·HCl (hydroxylamine hydrochloride) + 2 NaOH → C₂H₆N₄O₂ (diaminoglyoxime) + 2 NaCl + 2 H₂O
The atom economy is calculated as:
(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
| Compound | Molecular Weight ( g/mol ) |
| Diaminoglyoxime (C₂H₆N₄O₂) | 118.10 |
| Glyoxal (C₂H₂O₂) | 58.04 |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 |
| Sodium Hydroxide (NaOH) | 40.00 |
Calculation:
Atom Economy = [118.10 / (58.04 + 2 * 69.49 + 2 * 40.00)] x 100% = 42.6%
This calculation reveals that a significant portion of the reactant atoms end up as byproducts (sodium chloride and water), highlighting the inherent inefficiency of this stoichiometric approach. The development of a catalytic process that could, for example, directly utilize ammonia (B1221849) and an oxidizing agent in place of hydroxylamine, or a method with recyclable reagents, would significantly improve the atom economy.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in developing a green synthetic process. In the established synthesis of diaminoglyoxime, water is the primary solvent. The use of water is highly advantageous from an environmental perspective as it is non-toxic, non-flammable, and readily available. Recent research into oxime synthesis has also explored the use of other green solvents or even solvent-free conditions. nih.govijprajournal.comresearchgate.netyccskarad.combohrium.com For example, the use of natural acid catalysts in aqueous media has been reported for the synthesis of oximes, offering an even more environmentally friendly approach. ijprajournal.com
Waste Minimization Strategies:
A comprehensive waste minimization strategy for the synthesis of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) should address the following points:
Byproduct Management: The primary inorganic byproduct in the traditional diaminoglyoxime synthesis is sodium chloride. While not highly toxic, its disposal in large quantities can be problematic for aquatic ecosystems. Investigating alternative bases, such as potassium hydroxide, which could yield a potentially more valuable byproduct (potassium chloride, used in fertilizers), or developing a process that avoids the use of a base altogether, would be beneficial.
Process Optimization: Minimizing the excess of reagents is crucial for reducing waste. Detailed optimization studies to determine the ideal stoichiometric ratios of reactants can significantly decrease the amount of unreacted starting materials in the waste stream.
Recycling and Recovery: Where organic solvents are necessary for purification or other steps, their selection should favor those that are easily recyclable. Implementing distillation or other recovery techniques can significantly reduce solvent consumption and waste.
Catalyst Selection and Recycling: For future catalytic methods, the choice of catalyst is paramount. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste. If homogeneous catalysts are employed, developing efficient methods for their recovery and reuse is essential.
The following table summarizes key considerations for solvent selection and waste minimization in the synthesis of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) and its analogs:
| Consideration | Green Approach | Potential Benefits |
| Solvent | Water, green solvents (e.g., ethanol, ionic liquids), solvent-free conditions | Reduced toxicity, flammability, and environmental impact. |
| Base | Minimized use, recyclable bases, or base-free methods | Reduced salt byproduct formation and waste treatment costs. |
| Purification | Crystallization over chromatography | Reduced solvent usage and waste generation. |
| Catalysis | Heterogeneous catalysts, recyclable homogeneous catalysts | Reduced catalyst waste, improved process economics. |
By focusing on the development of catalytic methods with high atom economy and implementing a robust strategy for solvent selection and waste minimization, the synthesis of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) can be aligned with the principles of green chemistry, ensuring a more sustainable and environmentally responsible production process.
Advanced Structural Elucidation and Conformational Analysis of Z,z N 1,n 2 Dihydroxyethanebis Imidamide
Solid-State Structural Determination via X-ray Crystallography
A definitive solid-state structure of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide) would be determined through single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and bond angles, offering a static picture of the molecule in the crystalline phase.
Conformational Preferences in the Crystalline Phase
The (Z,Z) configuration of the imidamide groups would be confirmed by X-ray crystallography. The analysis would also reveal the torsional angles within the molecule, particularly around the central carbon-carbon bond and the carbon-nitrogen bonds. This would establish the preferred conformation of the molecule in the solid state, which is often the lowest energy conformation under these conditions.
Conformational Analysis in Solution and Gas Phase
The conformation of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide) in solution and the gas phase may differ from its solid-state structure due to the absence of crystal packing forces and the influence of solvent molecules.
Spectroscopic Probes for Dynamic Conformational Equilibria (e.g., advanced NMR techniques for conformation)
Advanced Nuclear Magnetic Resonance (NMR) techniques would be crucial for understanding the conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space proximity of protons, helping to determine the preferred solution-phase conformation. nih.gov Rotational barriers around single bonds could be investigated using variable temperature NMR studies. The presence of multiple conformers in equilibrium might be detected by the appearance of distinct sets of signals in the NMR spectrum. scielo.org.mxyoutube.com
Computational Modeling of Preferred Conformers and Energy Landscapes
Computational chemistry methods, such as Density Functional Theory (DFT), would be employed to model the potential energy surface of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide). eurjchem.com These calculations could identify various low-energy conformers in the gas phase and in different solvents (using implicit or explicit solvent models). mdpi.com The relative energies of these conformers would indicate their populations at a given temperature. The computational models would also help in understanding the energetic barriers for interconversion between different conformations.
Vibrational Spectroscopy for Functional Group Characterization and Bonding Insights (beyond basic identification)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within the molecule. scirp.org
Theoretical and Computational Investigations of Z,z N 1,n 2 Dihydroxyethanebis Imidamide
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are powerful tools for understanding the electronic structure and bonding of molecules. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and reactivity.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which a molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Ionization Potential | - |
| Electron Affinity | - |
Charge Distribution and Electrostatic Potential Mapping
Analysis of charge distribution provides a picture of how electrons are shared among the atoms in a molecule. This is often visualized using an electrostatic potential (ESP) map, which shows regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding, and how a solvent might affect the conformation and behavior of a molecule. For a compound like (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), MD simulations could elucidate its behavior in different environments and its interactions with other molecules.
Prediction of Spectroscopic Signatures via Ab Initio Methods
Ab initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these computationally predicted spectra with experimental data can help to confirm the structure of a molecule and provide a more detailed assignment of the spectral features.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Spectroscopic Feature | Predicted Value | Experimental Value |
| IR: O-H Stretch (cm⁻¹) | - | - |
| IR: N-H Stretch (cm⁻¹) | - | - |
| IR: C=N Stretch (cm⁻¹) | - | - |
| ¹H-NMR: -OH (ppm) | - | - |
| ¹H-NMR: -NH₂ (ppm) | - | - |
| ¹³C-NMR: C=N (ppm) | - | - |
Coordination Chemistry of Z,z N 1,n 2 Dihydroxyethanebis Imidamide As a Ligand
Chelation Behavior and Potential Coordination Modes
(Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a multidentate ligand possessing several potential coordination sites: the nitrogen atoms of the imidamide groups and the oxygen atoms of the hydroxyl groups. The functional groups present are analogous to those in amidoximes, which are known to be effective chelating agents for a variety of metal ions. researchgate.net The (Z,Z) stereoisomerism suggests a specific spatial arrangement of these donor atoms, which is a critical factor in determining its chelation behavior and the resulting geometry of the metal complex.
The ligand can coordinate to metal ions in several ways:
Bidentate Chelation: Each N'-hydroxyimidamide moiety can act as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal ion. This is a common coordination mode for ligands containing the amidoxime (B1450833) group. researchgate.net
Bridging Ligand: The molecule possesses two such chelating units connected by an ethane (B1197151) backbone. This allows it to bridge two metal centers, with each end of the ligand coordinating to a different metal ion.
Tetradentate Chelation: Depending on the flexibility of the ethane linker and the size and coordination preference of the metal ion, the ligand could potentially wrap around a single metal center, coordinating in a tetradentate fashion using the N,O-donor sets from both ends of the molecule.
The coordination can occur with the ligand as a neutral molecule or, more commonly, after deprotonation of the N-hydroxy groups to form an amidoximato ligand. This deprotonation enhances the donor strength of the oxygen atoms and is often facilitated by the presence of a metal ion. researchgate.netnih.gov The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other competing ligands.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comekb.eg Common methods include solution-based synthesis at room temperature or under reflux, as well as solvothermal techniques, particularly for the preparation of crystalline coordination polymers. ynu.edu.cn The choice of solvent can be crucial, as it can influence the solubility of the reactants and the crystallinity of the final product.
Structural characterization of the resulting complexes is paramount to understanding the metal-ligand interactions. Key techniques include:
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the synthesized complex. ekb.eg
Spectroscopic Methods: Techniques such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the coordination environment, as discussed in section 5.3. nih.gov
Design Principles for Metal-Ligand Architectures
The design of specific metal-ligand architectures using (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) is guided by principles of coordination and supramolecular chemistry. researchgate.net The final structure is a result of the interplay between the intrinsic properties of the ligand and the metal ion.
Key Design Factors:
Ligand Flexibility: While the imidamide groups are relatively rigid, the ethane backbone provides some conformational flexibility. This flexibility can allow the ligand to adapt to the coordination preferences of different metal ions, potentially leading to a variety of structural outcomes. rsc.orgrsc.orgmdpi.com
Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) will dictate how many ligands can bind and in what orientation. libretexts.orgpvpcollegepatoda.org
Stereochemistry of the Ligand: The pre-defined (Z,Z) configuration of the ligand acts as a structural constraint, influencing the spatial arrangement of the donor atoms and directing the assembly of the final complex. Chiral or specific stereoisomeric ligands are increasingly used to construct frameworks with specific properties. rsc.orgresearchgate.netnih.gov
Secondary Interactions: Non-covalent interactions, such as hydrogen bonding (e.g., between the N-H groups of the ligand and anions or solvent molecules), can play a crucial role in stabilizing the crystal lattice and directing the formation of higher-order supramolecular structures. rsc.org
By carefully selecting the metal ion and reaction conditions, it is possible to guide the self-assembly process towards desired architectures, from discrete mononuclear or dinuclear complexes to extended one-, two-, or three-dimensional networks. researchgate.net
Interactions with Transition Metals and Main Group Elements
(Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), with its N,O-donor sites, is capable of coordinating with a wide range of metal ions, including both transition metals and main group elements. rsc.orgnih.govmdpi.com
Transition Metals: Transition metals, with their partially filled d-orbitals, form coordinate covalent bonds with the ligand. libretexts.org The interaction involves the donation of lone pairs from the ligand's nitrogen and oxygen atoms into the vacant orbitals of the metal. For transition metals, this interaction can also involve back-bonding, where electron density from the metal's d-orbitals is donated back into the empty π* orbitals of the ligand, strengthening the metal-ligand bond. Complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II) are common for N,O-donor ligands. mdpi.comnih.gov These complexes often exhibit interesting magnetic and electronic properties and are frequently colored. libretexts.org
Main Group Elements: Main group elements (s- and p-block) also form complexes with N,O-donor ligands. rsc.orgias.ac.in The bonding in these complexes is typically dominated by electrostatic interactions, although covalent character can be significant, particularly for heavier main group elements. Unlike transition metals, main group elements generally lack d-orbitals for back-bonding. The coordination is primarily a Lewis acid-base interaction, where the metal ion acts as the Lewis acid and the ligand as the Lewis base. The coordination chemistry of main group elements like Al(III), Ga(III), and Sn(IV) with N,O-donor ligands has been explored. nih.govresearchgate.net
The table below summarizes the expected differences in coordination behavior.
| Feature | Transition Metal Complexes | Main Group Element Complexes |
| Primary Bonding Interaction | Coordinate covalent, often with significant d-orbital involvement. libretexts.org | Primarily Lewis acid-base interactions (electrostatic and covalent). rsc.org |
| Back-bonding | Possible (d-π*), can strengthen the M-L bond. | Generally absent. |
| Coordination Geometries | Diverse and well-defined (e.g., octahedral, square planar). libretexts.org | Variable, often influenced by ligand sterics. |
| Magnetic Properties | Often paramagnetic due to unpaired d-electrons. | Typically diamagnetic. |
| Color | Often colored due to d-d electronic transitions. | Usually colorless. |
Spectroscopic and Computational Analysis of Metal-(Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) Binding
Spectroscopic techniques are essential for characterizing metal complexes and elucidating the nature of the metal-ligand bond, especially for materials that cannot be studied by single-crystal X-ray diffraction. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in the vibrational modes of a ligand upon coordination to a metal ion. For (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), key vibrational bands to monitor include:
ν(O-H): The broad stretching vibration of the N-OH group is expected to disappear or shift significantly upon deprotonation and coordination. scispace.com
ν(C=N): The stretching frequency of the imidamide C=N bond typically shifts to a lower wavenumber upon coordination of the nitrogen atom, indicating a weakening of the double bond character. scispace.com
ν(N-O): The N-O stretching vibration is sensitive to coordination and often shifts upon binding of the oxime-like oxygen to a metal center. researchgate.net
New Bands: The formation of new, low-frequency bands corresponding to ν(M-O) and ν(M-N) vibrations provides direct evidence of coordination. scispace.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion. In the case of transition metal complexes, d-d transitions can often be observed, and their energies are indicative of the ligand field strength and the coordination environment. nih.gov Intense charge-transfer bands (ligand-to-metal or metal-to-ligand) may also appear upon complexation. wikipedia.org
Computational Analysis: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating metal-ligand binding. nih.govrsc.org These studies can:
Predict Geometries: Optimize the structure of the metal complex to predict bond lengths, angles, and coordination geometries. nih.gov
Analyze Electronic Structure: Calculate the distribution of electron density and analyze the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the bonding interactions. nih.gov
Simulate Spectra: Predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which can be compared with experimental data to validate the proposed structure. nih.gov
Determine Binding Energies: Calculate the thermodynamic stability of the complex, providing insights into the strength of the metal-ligand interaction. researchgate.net
For instance, DFT calculations on similar amidoxime-metal systems have been used to determine the preferred binding motifs and to rationalize the stability of different coordination modes. researchgate.netrsc.org
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), with two distinct chelating sites separated by a flexible spacer, makes it an excellent candidate for use as a building block (or "linker") in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net
Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). researchgate.net When these materials possess a porous structure, they are often referred to as MOFs. The synthesis of these extended networks typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel, allowing for the slow growth of crystalline material. ynu.edu.cn
The structure of the resulting polymer or MOF is determined by the geometry of both the metal node and the ligand linker. The (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) ligand can connect metal centers to form:
1D Chains: If the ligand consistently bridges metal ions in a linear fashion. ynu.edu.cn
2D Layers: If the ligand and/or metal node provides connectivity in two dimensions.
3D Frameworks: If the coordination geometry of the metal ion and the binding mode of the ligand allow for extension in all three dimensions.
The flexibility of the ethane linker in the ligand could impart dynamic properties to the resulting framework, allowing it to respond to external stimuli such as the introduction of guest molecules. rsc.orgrsc.orgmdpi.comacs.org
Role of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) as a Building Block
In the context of reticular chemistry (the science of building structures from molecular components), (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) acts as a molecular building block whose specific shape and connectivity define the topology of the final framework. researchgate.netnih.gov
Connectivity and Dimensionality: The ligand can be viewed as a linear, bifunctional linker. When combined with metal ions that can act as nodes with defined coordination sites, it can generate predictable network topologies. For example, linking with a metal ion that provides two co-planar coordination sites could lead to zigzag 1D chains, while linking with a metal ion offering four square-planar sites could potentially lead to 2D grid-like layers.
Pore Environment: The chemical nature of the ligand lines the pores of the resulting MOF. The uncoordinated N-H groups of the imidamide functionality could act as hydrogen-bond donors, creating specific binding sites for guest molecules within the pores.
The rational design of MOFs relies on the careful selection of building blocks with well-defined geometries and functionalities. researchgate.netmdpi.com (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) offers a unique combination of strong chelating units, a flexible spacer, and defined stereochemistry, making it a valuable building block for the creation of novel functional materials.
Despite a comprehensive search for scientific literature, no research articles, crystallographic data, or other specific information could be found regarding the coordination chemistry of the compound (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) as a ligand. Consequently, it is not possible to provide an article detailing the topological features and network architectures of its coordination compounds, as no such structures have been reported in the available scientific literature.
General information on related classes of compounds, such as glyoxime (B48743) derivatives, indicates that the oxime groups present in the requested molecule have the potential to act as coordinating agents for metal ions. However, without specific studies on (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE), any discussion of its coordination behavior, and specifically the topological features and network architectures of any resulting coordination polymers, would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.
Therefore, the requested article on the "" focusing on "Topological Features and Network Architectures" cannot be generated at this time due to the absence of published research on this specific compound.
Applications of Z,z N 1,n 2 Dihydroxyethanebis Imidamide and Its Derivatives in Advanced Materials and Catalysis
Catalytic Applications of Metal Complexes Involving (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE)
The core of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide) features two vicinal oxime groups, which are excellent chelating agents for transition metal ions. nih.gov The resulting metal complexes are anticipated to be active catalysts in a range of chemical transformations.
Metal complexes of vicinal dioximes have demonstrated significant activity as homogeneous catalysts in various organic reactions. These complexes can facilitate transformations with high efficiency and selectivity. For instance, metal-dioxo complexes, which can be formed from vicinal dioxime precursors, are known to catalyze a variety of oxidation reactions. rsc.org
One of the key areas where these complexes show promise is in the oxidation of aromatic compounds. The development of catalysts for the selective oxidation of arenes is crucial for the synthesis of valuable intermediates like phenols, which are used in the production of pharmaceuticals and polymers. mdpi.com Bio-inspired synthetic complexes of first-row transition metals, which can be conceptually similar to those formed with (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide), have been investigated for this purpose. mdpi.com
The catalytic performance of these complexes is highly dependent on the nature of the metal center and the ligand framework. The table below summarizes the catalytic activity of some representative metal-dioxime complexes in various organic transformations.
| Catalyst/Ligand System | Metal Ion | Reaction Type | Substrate | Product | Yield (%) |
| Vanadium-dioxo complex | V(V) | Deoxydehydration | 1-phenyl-1,2-ethanediol | Styrene | 95 |
| Iron-based complex | Fe(III) | Aromatic Hydroxylation | Benzene (B151609) | Phenol | Varies |
| Copper-based complex | Cu(II) | Aromatic Hydroxylation | Benzene | Phenol | Varies |
| Nickel-based complex | Ni(II) | Aromatic Hydroxylation | Benzene | Phenol | Varies |
| Manganese-based complex | Mn(II/III) | Aromatic Hydroxylation | Benzene | Phenol | Varies |
This table presents representative data for analogous vicinal dioxime systems and is intended to illustrate the potential catalytic applications of complexes derived from (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide).
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture. To address this, metal complexes can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Vicinal dioxime complexes, and by extension those of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide), can be anchored to various supports such as silica, polymers, or metal-organic frameworks (MOFs). The functional groups on the periphery of the ligand can be modified to facilitate covalent attachment to the support material. This immobilization can enhance the stability of the catalyst and prevent metal leaching, contributing to a more sustainable catalytic process.
The catalytic activity of metal-dioxime complexes in oxidation reactions often involves the formation of high-valent metal-oxo species. rsc.org The mechanism of these reactions can be intricate and typically involves a series of steps including substrate binding, activation of an oxidant (like molecular oxygen or hydrogen peroxide), and product release. nih.gov
In the case of aromatic hydroxylation catalyzed by non-heme iron complexes, a proposed mechanism involves the activation of dioxygen to form a potent iron(V)-oxo-hydroxo species. This highly reactive intermediate is then responsible for the oxidation of the aromatic substrate to the corresponding phenol. mdpi.com The catalytic cycle for the syn-dihydroxylation of naphthalene (B1677914) by certain iron enzymes, which can be mimicked by synthetic complexes, is thought to proceed through a similar high-valent iron-oxo intermediate. mdpi.com
For oxidation reactions involving metal complexes, the mechanism can often be described by the formation and reaction of free radicals with the metal complex. nih.gov These processes can occur through either an outer-sphere electron transfer or an inner-sphere ligand transfer mechanism. nih.gov Understanding these mechanistic pathways is crucial for the rational design of more efficient and selective catalysts based on ligands like (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide).
Role in Supramolecular Chemistry and Self-Assembly Processes
The oxime functional group is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions. rsc.org The structure of (Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide), with its multiple hydrogen bond donors and acceptors, makes it an excellent candidate for the construction of complex supramolecular architectures.
The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. fortunejournals.com In the case of vicinal dioximes, hydrogen bonding is a particularly important directional force. scispace.com The O-H group of one oxime can form a strong hydrogen bond with the nitrogen atom of a neighboring oxime, leading to the formation of predictable supramolecular synthons. scispace.com These synthons can then be used to build up larger, more complex architectures.
Besides hydrogen bonding, other non-covalent interactions such as π-π stacking (if aromatic groups are present in the derivatives), van der Waals forces, and dipole-dipole interactions can also play a significant role in directing the self-assembly process. fortunejournals.com The interplay of these weak interactions is fundamental to the field of crystal engineering and the design of molecular solids with desired properties. mdpi.com
The ability of vicinal dioximes to act as ligands for metal ions opens up the possibility of creating metal-organic frameworks (MOFs). researchgate.net MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. youtube.com By carefully selecting the metal and the organic linker, it is possible to tune the pore size, shape, and functionality of the resulting MOF for specific applications such as gas storage, separation, and catalysis. nih.govrsc.org
(Z,Z)-N'1,N'2-dihydroxyethanebis(imidamide) and its derivatives could serve as the organic linkers in the self-assembly of novel MOFs. researchgate.netrsc.org The coordination of the dioxime groups to metal centers would lead to the formation of an extended network, while the imidamide moieties could be further functionalized to introduce additional properties or to modulate the framework's architecture. The resulting supramolecular structures could find applications as sensors, drug delivery vehicles, or catalysts with shape-selective properties. uva.nl
Materials Science Applications
The unique molecular structure of glyoxime (B48743) and its derivatives, characterized by the presence of vic-dioxime groups, allows for the formation of stable, often square planar, complexes with a range of metal ions. This property is central to their applications in materials science.
Development of Sensing Platforms Based on Molecular Recognition
Molecular recognition is a fundamental process in biological and chemical systems, and it forms the basis for the development of highly selective and sensitive sensors. nih.gov Glyoxime and its derivatives, particularly dimethylglyoxime (B607122) (DMG), have been extensively utilized in the development of sensing platforms for the detection of metal ions. chemiis.comnih.gov These platforms often rely on the specific and strong interaction between the vic-dioxime moiety and the target metal ion, leading to a measurable signal.
The high selectivity of these ligands enables precise differentiation between similar metal ions. chemiis.com For instance, DMG is a well-known reagent for the gravimetric and spectrophotometric determination of nickel(II), with which it forms a characteristic bright red precipitate. chemiis.com This high selectivity has been harnessed in the design of various sensors.
Recent advancements have focused on enhancing the sensitivity and applicability of these sensing platforms. One approach involves the incorporation of glyoxime derivatives into more complex systems, such as those based on graphene quantum dots (GQDs). A study demonstrated the synthesis of DMG-doped GQDs for the ultratrace detection of nickel(II) ions in water samples. nih.gov This innovative method achieved a low limit of detection and high selectivity, showcasing the potential of combining the molecular recognition capabilities of glyoxime with the unique optical and electronic properties of nanomaterials. nih.gov
The development of ion-imprinted polymers (IIPs) represents another significant area where glyoxime derivatives are employed for creating selective sensing platforms. scielo.org.za An IIP for Ni(II) ions was synthesized using a Ni(II)-dimethylglyoxime complex as the template. scielo.org.za This method creates cavities within the polymer matrix that are complementary in size and shape to the target ion complex, leading to high recognition and selectivity. scielo.org.za The resulting polymer demonstrated high recoveries of Ni(II) from aqueous solutions with minimal interference from other competing ions. scielo.org.za
Table 1: Performance of a Ni(II)-DMG Ion-Imprinted Polymer Sensor
| Parameter | Value | Reference |
| Binding Capacity | 120 µg·g⁻¹ | scielo.org.za |
| Ni(II) Recovery | 93 to 100% | scielo.org.za |
| Limit of Detection | 3x10⁻⁴ µg·mℓ⁻¹ | scielo.org.za |
| Limit of Quantification | 9x10⁻⁴ µg·mℓ⁻¹ | scielo.org.za |
Incorporation into Polymeric Materials
The integration of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) and its derivatives into polymeric structures opens up possibilities for creating functional materials with tailored properties. The oxime group itself can participate in "click" chemistry reactions, which are highly efficient and versatile for polymer synthesis and modification. rsc.org This allows for the covalent attachment of glyoxime units as pendant groups or their incorporation into the main polymer chain.
Glycopolymers, which are polymers with carbohydrate moieties, are an important class of biomaterials with applications in biosensing and drug delivery. rsc.orgnih.gov The synthesis of such polymers can be achieved through various polymerization techniques, including radical polymerization and ring-opening metathesis polymerization (ROMP). nih.gov While not directly a glycopolymer, the principles of incorporating functional moieties like sugars can be applied to the incorporation of glyoxime units to create metal-chelating polymers.
Post-polymerization modification is another effective strategy for creating glyoxime-functionalized polymers. nih.gov This involves synthesizing a polymer with reactive functional groups and then reacting it with a glyoxime derivative. This approach allows for the production of a variety of functional polymers from a common precursor.
One area of interest is the development of self-immolative polymers (SIPs), which can depolymerize in response to a specific trigger. Polyglyoxylates are a class of SIPs, and recent research has focused on their conversion to polyglyoxylamides (PGAms) through post-polymerization amidation. scholaris.ca This demonstrates the potential for modifying polymer backbones to introduce new functionalities, a strategy that could be adapted to incorporate glyoxime units for applications in responsive materials or for the controlled release of chelated metals.
Photophysical and Optoelectronic Properties of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) and its Complexes
The photophysical and optoelectronic properties of glyoxime and its metal complexes are of significant interest for applications in areas such as bioimaging, sensing, and nonlinear optics. nih.govrsc.org The electronic properties of these complexes are highly dependent on the nature of the central metal ion. nih.gov
Transition metal complexes, in general, exhibit unique photophysical properties due to the presence of the metal center, which can lead to phenomena like phosphorescence and large Stokes shifts. unimelb.edu.au These properties are advantageous for applications in luminescence imaging and sensing. nih.gov
Theoretical studies using density functional theory (DFT) have provided insights into the structural and spectral properties of metal-glyoxime complexes. For square planar complexes of Ni(II), Pd(II), and Pt(II) with dimethylglyoxime, calculated UV-vis spectra revealed absorptions in the range of 180 to 350 nm. semanticscholar.org These absorptions were assigned to ligand-centered π-π* transitions with some metal-to-ligand charge transfer (MLCT) character. semanticscholar.org The absorption maxima were found to red-shift along the series Ni-Pd-Pt. semanticscholar.org
Table 2: Calculated UV-vis Absorption Maxima for [M(Hdmg)₂] Complexes
| Metal Ion | Wavelength (nm) | Reference |
| Ni(II) | 310 | semanticscholar.org |
| Pd(II) | 312 | semanticscholar.org |
| Pt(II) | 350 | semanticscholar.org |
Further computational studies comparing Ni(II) and Cu(II) complexes of dimethylglyoxime indicated qualitatively similar optical absorption spectra, with the peaks for the Cu(II) complex being red-shifted. nih.gov The stability of these complexes is influenced by factors such as hydrogen bonding and dispersive interactions. nih.gov
The luminescent properties of transition metal complexes are often dictated by the nature of their excited states. nih.gov For many d⁶, d⁸, and d¹⁰ metal complexes, emission arises from triplet excited states, leading to long-lived phosphorescence. nih.govunimelb.edu.au The emission color of these complexes can often be tuned by modifying the ligands. nih.gov While detailed photoluminescence data for simple glyoxime complexes are not as abundant as for complexes with more extended π-systems, the fundamental principles of transition metal photophysics apply. The ligand field strength and the energy of the metal d-orbitals play a crucial role in determining the energies of the excited states and, consequently, the emission properties.
The formation of stacked structures in the solid state can also significantly influence the optoelectronic properties of these complexes. For instance, square planar complexes of Ni(II), Pd(II), and Pt(II) can form one-dimensional stacks with relatively short metal-metal distances. researchgate.net This stacking can lead to new electronic transitions, often in the visible region of the spectrum, which are not present in the isolated molecules. researchgate.net
Synthesis and Study of Analogs and Derivatives of Z,z N 1,n 2 Dihydroxyethanebis Imidamide
Structural Modifications and Their Influence on Chemical Behavior
The chemical behavior of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) and its analogs is highly sensitive to structural modifications, particularly concerning the N-substituents and the ethylene (B1197577) bridge. These changes can induce significant alterations in the molecule's conformation, coordination properties, and reactivity.
N-Aryl substituents, for instance, introduce steric bulk that plays a crucial role in determining the solid-state structure and solution behavior of the corresponding bis(amidinate) complexes. Studies on magnesium bis(amidinate) complexes have shown that the steric demands of the N-aryl groups directly influence the coordination geometry around the metal center. rsc.orgnih.gov For example, less sterically hindered N-aryl groups may permit the coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the metal center, resulting in a different coordination number compared to complexes with bulkier substituents that preclude such interactions. rsc.orgnih.gov
Furthermore, the nature of the ethylene bridge connecting the two imidamide functionalities is a key determinant of the ligand's flexibility and its ability to form intramolecular hydrogen bonds. The synthesis of a series of ethylene-bridged hexadentate bis(amidines) has demonstrated that these molecules can form versatile networks of hydrogen bonds in both the solid state and in solution. kennesaw.edunsf.gov X-ray crystallography, IR, and NMR spectroscopy have been instrumental in revealing these intricate hydrogen-bonding patterns. nsf.gov Modifications to this bridge, such as altering its length or rigidity, can be expected to have a significant impact on the pre-organization of the ligand and its binding affinity for various substrates.
Table 1: Influence of N-Aryl Substituents on the Structure of Bis(amidinate) Complexes
| N-Aryl Substituent | Steric Bulk | Resulting Complex Geometry | Observations |
|---|---|---|---|
| Mesityl (Mes) | Moderate | Monomeric, THF coordinated | Allows for solvent coordination to the metal center. |
| 2,6-diisopropylphenyl (Dipp) | High | Monomeric, no solvent coordination | Increased steric hindrance prevents solvent coordination. |
| 3,5-dimethylphenyl (Dmp) | Moderate | Monomeric, THF coordinated | Similar to the mesityl-substituted complex. |
Stereochemical Variants and Their Comparative Properties
The presence of carbon-nitrogen double bonds in the imidamide moieties gives rise to the possibility of (E) and (Z) stereoisomers. The (Z,Z) configuration is just one of several possible stereochemical variants, and the properties of these isomers can differ significantly. The interconversion between these isomers, often stimulated by thermal or photochemical means, introduces another layer of complexity and potential for tuning the molecule's characteristics.
Spectroscopic techniques are invaluable for distinguishing between these stereoisomers. In ¹H NMR spectroscopy, for example, the chemical shifts of protons in proximity to the C=N bond are sensitive to the stereochemistry. For related systems, it has been observed that the NH protons of Z isomers resonate at a lower field compared to the corresponding E isomers. researchgate.net Similarly, in ¹³C NMR spectra, the chemical shifts of the carbon atoms involved in the C=N bond can differ between the (E) and (Z) configurations.
Table 2: Comparative Properties of (E) and (Z) Stereoisomers of Related Imidamide-like Compounds
| Property | (E)-Isomer | (Z)-Isomer | Spectroscopic Technique |
|---|---|---|---|
| ¹H NMR Chemical Shift (NH proton) | Higher field | Lower field | ¹H NMR |
| ¹³C NMR Chemical Shift (C=N carbon) | Varies | Varies | ¹³C NMR |
| UV-Vis Absorption (λmax) | Generally differs from Z-isomer | Generally differs from E-isomer | UV-Vis Spectroscopy |
| Thermodynamic Stability | Can be more or less stable | Can be more or less stable | Computational Chemistry |
Tuning of Electronic and Steric Properties through Substituent Effects
The electronic and steric properties of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) analogs can be finely tuned by the introduction of various substituents on the aromatic rings or other parts of the molecule. This approach allows for the modulation of properties such as reactivity, binding affinity, and spectroscopic characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the N-aryl substituents can significantly alter the electron density distribution within the molecule. EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aromatic ring and, by extension, can influence the basicity of the nitrogen atoms in the imidamide core. quora.comnih.govwmich.eduresearchgate.net Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, which can impact the molecule's reactivity and interaction with electron-rich species. quora.comnih.govwmich.edu
The effect of these substituents on the electronic properties of a molecule can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. researchgate.netlibretexts.orgyoutube.com The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. libretexts.org
Table 3: Effect of Substituents on the Electronic Properties of Aromatic Systems
| Substituent (para-position) | Hammett Constant (σp) | Electronic Effect | Expected Impact on N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) Analogs |
|---|---|---|---|
| -OCH₃ | -0.27 | Electron-donating | Increased electron density on the N-aryl ring, potentially increasing basicity. |
| -CH₃ | -0.17 | Electron-donating | Modest increase in electron density on the N-aryl ring. |
| -H | 0.00 | Neutral | Reference point for comparison. |
| -Cl | 0.23 | Electron-withdrawing | Decreased electron density on the N-aryl ring, potentially decreasing basicity. |
| -CN | 0.66 | Electron-withdrawing | Significant decrease in electron density on the N-aryl ring. |
| -NO₂ | 0.78 | Strongly electron-withdrawing | Pronounced decrease in electron density on the N-aryl ring. |
Development of Combinatorial Libraries of Related Bis(imidamide) Compounds
Combinatorial chemistry provides a powerful platform for the rapid synthesis and screening of large numbers of compounds, and this approach has been applied to the generation of libraries of bis-heterocyclic compounds, which are structurally related to bis(imidamides). nih.govnih.govcapes.gov.br These libraries are characterized by skeletal diversity, where not only the peripheral substituents are varied, but also the core heterocyclic structures and the linking spacers. nih.gov
Both solid-phase and solution-phase synthesis strategies have been employed for the creation of these libraries. nih.govbeilstein-journals.orgenamine.net Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be easily washed away from the resin-bound product. nih.govnih.govcapes.gov.br This methodology has been used to create libraries of bis-heterocyclic compounds where two different heterocyclic rings are connected by a spacer of variable length and structure. nih.gov An efficient method for the solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine (B10760008) has been reported, showcasing the versatility of this approach. nih.govcapes.gov.br
Solution-phase parallel synthesis provides an alternative method for generating combinatorial libraries. beilstein-journals.orgenamine.net While purification can be more challenging compared to solid-phase techniques, solution-phase synthesis is often more amenable to a wider range of chemical transformations. Libraries of di-N-oxide compounds, which share the N-oxide feature with the target compound, have also been a subject of interest in medicinal chemistry, suggesting the potential for creating combinatorial libraries of bis(imidamide) di-N-oxides. researchgate.netnih.govacs.org The development of such libraries of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) analogs would enable high-throughput screening for various applications, accelerating the discovery of new compounds with desired properties.
Future Research Directions and Emerging Opportunities for Z,z N 1,n 2 Dihydroxyethanebis Imidamide Research
Integration with Artificial Intelligence and Machine Learning in Compound Design
The intersection of artificial intelligence (AI) and chemistry offers a transformative approach to the study of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE). Machine learning (ML) algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives with remarkable speed and accuracy.
Furthermore, predictive modeling can be a powerful tool in understanding the coordination chemistry of this ligand. ameslab.govdigitellinc.comnih.govaip.org Machine learning models can be developed to forecast metal-ligand binding constants, selectivity for different metals, and the thermodynamic stability of the resulting complexes. ameslab.govdigitellinc.comnih.govaip.org This predictive capability would be invaluable in designing new chelating agents for applications in areas such as catalysis, materials science, and environmental remediation.
Table 1: Hypothetical AI-Driven Screening of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) Derivatives for Metal Ion Chelation
| Derivative ID | Modification | Predicted Binding Affinity (log K) for Cu(II) | Predicted Binding Affinity (log K) for Fe(III) | Predicted Selectivity (Cu/Fe) |
|---|---|---|---|---|
| Parent | None | 12.5 | 14.2 | 0.88 |
| Deriv-001 | Methylation of N'1, N'2 | 13.1 | 14.0 | 0.94 |
| Deriv-002 | Phenyl substitution on ethane (B1197151) backbone | 12.8 | 14.5 | 0.88 |
| Deriv-003 | Carboxylation of N'1, N'2 | 15.2 | 16.8 | 0.90 |
| Deriv-004 | Thioamide substitution | 13.9 | 15.1 | 0.92 |
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The rich coordination potential of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) presents a fertile ground for exploring new reactivity patterns. Its multiple nitrogen and oxygen donor sites suggest that it can act as a versatile polydentate ligand, forming stable complexes with a wide range of metal ions. Future research could focus on systematically investigating its coordination behavior with various transition metals, lanthanides, and actinides.
Synthetic modifications of the parent structure could unlock a diverse array of functionalities. For instance, alkylation or arylation of the imidamide nitrogen atoms could be explored to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of its metal complexes. rsc.org Such modifications could lead to the development of catalysts with enhanced activity and selectivity for a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The catalytic potential of metal complexes derived from this ligand is a particularly exciting avenue for future research. nih.gov
Table 2: Prospective Synthetic Transformations and Potential Applications of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) Derivatives
| Reaction Type | Reagents | Resulting Derivative | Potential Application |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Base | N,N'-dialkyl derivatives | Enhanced solubility and steric control in catalysis |
| Acylation | Acyl chlorides, Base | N,N'-diacyl derivatives | Modified electronic properties for redox-active complexes |
| Condensation | Aldehydes/Ketones | Schiff base derivatives | Fluorescent sensors for metal ion detection |
Development and Utilization of Advanced Characterization Techniques for Complex Structures
A deep understanding of the structure-property relationships of (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) and its derivatives will require the application of a suite of advanced characterization techniques. The conformational flexibility of the ethane backbone and the potential for different isomeric forms present unique analytical challenges.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC) and variable-temperature studies, will be crucial for elucidating the solution-state structure and dynamics of the ligand and its metal complexes. journals.co.zaresearchgate.netrsc.orgacs.orgwiley.com High-resolution mass spectrometry can provide unambiguous determination of molecular formulas and can be coupled with techniques like ion mobility spectrometry to separate and characterize different isomers in the gas phase. chromatographyonline.comscispace.comnih.govacs.org
Single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This will be essential for understanding the coordination geometries of metal complexes and the nature of intermolecular interactions. These experimental techniques can be powerfully augmented by computational methods, such as Density Functional Theory (DFT), to provide insights into electronic structure, bonding, and spectroscopic properties. acs.orgacs.orgiucr.orgmdpi.comnih.gov
Table 4: Application of Advanced Characterization Techniques for (Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE) Research
| Technique | Information Provided |
|---|---|
| 2D NMR Spectroscopy | Connectivity of atoms, solution-state conformation, and ligand-metal binding sites. |
| Variable-Temperature NMR | Dynamic processes, such as conformational changes and ligand exchange rates. |
| Ion Mobility-Mass Spectrometry | Separation and identification of isomers and conformers. |
| Single-Crystal X-ray Diffraction | Precise solid-state structure, bond lengths, bond angles, and coordination geometry. |
| Computational Spectroscopy (DFT) | Prediction of spectroscopic properties (NMR, IR, UV-Vis) and electronic structure analysis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z,Z)-N'1,N'2-Dihydroxyethanebis(imidamide), and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves condensation reactions between hydroxylamine derivatives and ethanediamine precursors under controlled pH (5–7) and temperature (60–80°C). Key steps include:
- Precursor activation : Use of cyanamide or carboximidamide derivatives to introduce imidamide groups .
- Purification : Column chromatography or recrystallization to isolate the (Z,Z)-isomer .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:2 for diamine:imidamide precursors) and monitoring reaction progress via TLC .
Q. Which spectroscopic techniques are most reliable for characterizing the (Z,Z)-isomer, and how can data misinterpretation be avoided?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry and hydrogen bonding. The hydroxyl protons typically appear as broad singlets at δ 8–10 ppm, while imidamide protons resonate at δ 6–7 ppm .
- IR : Look for N–O stretches (~950 cm) and C=N vibrations (~1650 cm) to differentiate from (E,E)-isomers .
- MS : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] at m/z 175.1) and rule out byproducts .
Q. How does the compound’s bifunctional structure (hydroxyl + imidamide groups) influence its reactivity in aqueous vs. organic solvents?
- Methodological Answer :
- Aqueous media : The hydroxyl group promotes hydrogen bonding, stabilizing zwitterionic intermediates. Reactivity shifts toward nucleophilic substitution (e.g., with amines) .
- Organic solvents : Imidamide groups dominate, favoring cyclization or coordination with metal catalysts (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between (Z,Z)-isomers and structurally similar analogs?
- Methodological Answer :
- Comparative analysis : Use tables to juxtapose structural features (e.g., substituent positioning) and activity data (IC, binding affinity). Example:
| Compound | Substituent Position | IC (µM) | Target Enzyme |
|---|---|---|---|
| (Z,Z)-isomer | C2, C3 hydroxyls | 12.5 ± 1.2 | LpPLA2 |
| (E,E)-isomer | C1, C4 hydroxyls | 48.7 ± 3.1 | LpPLA2 |
- Mechanistic studies : Conduct molecular docking to identify steric/electronic mismatches in active sites .
Q. What computational approaches are recommended to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding stability with enzymes (e.g., LpPLA2) over 100-ns trajectories, focusing on hydrogen-bond retention .
Q. How can the compound’s pharmacokinetic profile be improved without altering its core imidamide functionality?
- Methodological Answer :
- Prodrug design : Introduce acetyl-protected hydroxyl groups to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve solubility and bioavailability .
Q. What experimental strategies validate proposed reaction mechanisms involving (Z,Z)-N'1,N'2-Dihydroxyethanebis(imidamide)?
- Methodological Answer :
- Isotopic labeling : Incorporate into hydroxyl groups to track participation in oxidation/reduction steps .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC:
- Acceptable thresholds : ≤5% degradation at 25°C; ≤15% at 40°C .
- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent hydrolytic/oxidative breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
